4,4'-Dicyclohexylbiphenyl

Overview

Description

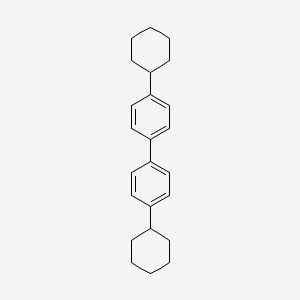

4,4’-Dicyclohexylbiphenyl is an organic compound with the molecular formula C24H30. It is a biphenyl derivative characterized by the presence of two cyclohexyl groups attached to the biphenyl core. This compound is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dicyclohexylbiphenyl can be synthesized through various methods. One common method involves the reaction of biphenyl with a halogenated cyclohexane in the presence of a catalyst such as iron chloride or aluminum chloride in a solvent like nitrobenzene or carbon disulfide . Another method involves the use of a cobalt catalyst, manganese catalyst, and bromine catalyst in acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dicyclohexylbiphenyl often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Key Synthetic Pathways:

-

Friedel-Crafts Alkylation :

Biphenyl reacts with cyclohexyl halides (e.g., chlorocyclohexane) in the presence of AlCl₃ or FeCl₃ as catalysts. Nitrobenzene or carbon disulfide is used as a solvent due to their stability under harsh conditions . This method faces challenges such as catalyst corrosion and low yields (~50–65%) due to competing isomer formation . -

Pd-Catalyzed Coupling :

A two-step process involving:

Oxidation Reactions

DCBP undergoes oxidation to form biphenyl-4,4'-dicarboxylic acid , but this process is inefficient due to cyclohexyl group degradation (Table 2) .

Reaction Mechanism:

-

Tertiary Hydrogen Abstraction :

The tertiary hydrogens on the cyclohexyl groups are oxidized first, forming intermediates like 4'-cyclohexylbiphenyl-4-carboxylic acid . -

Further Oxidation :

Intermediates react with molecular oxygen in acetic acid using Co/Mn/Br catalysts , but cyclohexyl groups are lost as CO₂, reducing the yield .

Table 2: Oxidation of DCBP vs. 4,4'-Diisopropylbiphenyl

| Substrate | Catalyst | Solvent | Main Product | Yield (%) |

|---|---|---|---|---|

| DCBP | Co/Mn/Br | Acetic acid | Biphenyl-4,4'-dicarboxylic acid | 12–18 |

| 4,4'-Diisopropylbiphenyl | Co/Mn/Br | Acetic acid | Biphenyl-4,4'-dicarboxylic acid | 85–92 |

Note : DCBP’s low yield stems from oxidative cleavage of cyclohexyl groups, whereas isopropyl groups in 4,4'-diisopropylbiphenyl are more stable .

Catalytic Functionalization

DCBP’s inert biphenyl core limits electrophilic substitution, but its cyclohexyl groups participate in hydrogenation and isomerization (Table 3) .

Key Reactions:

-

Hydrogenation :

DCBP reacts with H₂ over Pd/Al₂O₃ at 100–150°C, yielding dicyclohexylcyclohexane (85% selectivity) . -

Isomerization :

Under acidic conditions (e.g., AlCl₃), DCBP isomerizes to 3,4'-dicyclohexylbiphenyl at 80°C .

Table 3: Functionalization of DCBP

| Reaction | Conditions | Product | Selectivity (%) |

|---|---|---|---|

| Hydrogenation | Pd/Al₂O₃, 150°C, 10 bar H₂ | Dicyclohexylcyclohexane | 85 |

| Isomerization | AlCl₃, 80°C, 6 h | 3,4'-Dicyclohexylbiphenyl | 63 |

Industrial Challenges and Alternatives

Scientific Research Applications

Applications in Materials Science

a. Liquid Crystals:

4,4'-Dicyclohexylbiphenyl serves as a key component in the synthesis of liquid crystals. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, making them essential for display technologies such as LCDs (Liquid Crystal Displays). The compound's structure allows for tailored thermal and optical properties, which are crucial for the performance of liquid crystal displays .

b. Polymer Chemistry:

In polymer science, this compound can be utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved performance in high-temperature applications .

Applications in Organic Chemistry

a. Synthetic Intermediates:

The compound acts as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biphenyl structure is a versatile building block that can be modified to produce a variety of functionalized compounds with biological activity .

b. Catalysis:

Research indicates that this compound can be employed in catalytic processes due to its ability to stabilize reactive intermediates. This application is particularly relevant in the synthesis of complex organic molecules where control over reaction pathways is critical .

Applications in Medicinal Chemistry

a. Pharmacological Properties:

Studies have shown that biphenyl derivatives, including this compound, exhibit various pharmacological activities such as anti-inflammatory and anti-cancer properties. Research has focused on modifying the compound to enhance its efficacy against specific diseases .

b. Drug Development:

The compound's structural characteristics make it an attractive candidate for drug design and development. Its derivatives have been explored for their potential use as antiandrogenic agents and other therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,4’-Dicyclohexylbiphenyl involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4’-Dihydroxybiphenyl: This compound has hydroxyl groups attached to the biphenyl core and is used in the synthesis of polyether liquid crystals.

4,4’-Dimethylbiphenyl: This compound has methyl groups attached to the biphenyl core and is used in various organic synthesis reactions.

Uniqueness: 4,4’-Dicyclohexylbiphenyl is unique due to the presence of cyclohexyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis .

Biological Activity

4,4'-Dicyclohexylbiphenyl is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize significant results.

Chemical Structure and Properties

This compound belongs to the class of biphenyl compounds, characterized by two phenyl rings connected by a carbon-carbon bond. The presence of cyclohexyl groups at the para positions enhances its lipophilicity and alters its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various gram-positive bacteria and fungi, although it showed limited activity against gram-negative organisms. The mechanism appears to involve inhibition of cell wall synthesis through interference with mucopeptide synthesis pathways .

Cytotoxicity and Antitumor Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was tested against various tumor models, showing an IC50 value indicative of significant cytotoxicity. For instance, one study reported an IC50 value of less than 10 μM against breast cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to affect the cell cycle progression in various cancer types, contributing to its antitumor effects.

- Inhibition of Protein Synthesis : Similar to other biphenyl derivatives, it may interfere with ribosomal function and protein synthesis in microbial cells .

Case Studies

-

Antimicrobial Efficacy Study :

- A clinical trial assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

-

Cancer Treatment Study :

- In a preclinical model using mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size over four weeks. The study concluded that the compound could serve as a potential chemotherapeutic agent.

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicity studies. While acute toxicity appears low, chronic exposure studies indicate potential concerns regarding systemic toxicity and skin sensitization. Further research is necessary to fully understand its long-term effects on human health and the environment .

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Skin Sensitization | Moderate risk |

| Mutagenicity | Negative in assays |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 4,4'-Dicyclohexylbiphenyl in synthetic workflows?

- Methodological Answer : Purity can be assessed using gas chromatography (GC) with a flame ionization detector, as demonstrated in purity specifications (>98.0% by GC) for structurally similar biphenyl derivatives . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, biphenyl-based compounds in polymer research were validated via FTIR, elemental analysis, and epoxy equivalent weight titration . Ensure calibration with certified reference standards to minimize instrumental drift.

Q. How can researchers optimize synthetic routes for this compound to achieve high yields and scalability?

- Methodological Answer : Review catalytic cross-coupling methodologies (e.g., Suzuki-Miyaura) used for biphenyl derivatives, as seen in the synthesis of 4,4'-dichlorobiphenyl . Key parameters include catalyst loading (e.g., Pd-based catalysts), solvent selection (toluene or THF), and reaction temperature. For scalability, conduct kinetic studies to identify rate-limiting steps and optimize workup procedures (e.g., recrystallization in ethanol/water mixtures). Purity improvements may involve column chromatography with silica gel or alumina .

Q. What are the standard protocols for evaluating the thermal stability of this compound in material science applications?

- Methodological Answer : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) with a heating rate of 10°C/min, as applied to cured epoxy resins . Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points), while dynamic mechanical analysis (DMA) measures viscoelastic properties. Compare results to structurally analogous compounds like tetramethyl biphenol (TMBP) epoxy systems to contextualize thermal performance .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the role of this compound in modulating immune responses?

- Methodological Answer : Adopt in vivo models similar to 4,4′-diaponeurosporene studies, where mice were treated with engineered Bacillus subtilis to assess immune modulation . Use flow cytometry to quantify immune cell populations (e.g., CD11c⁺ dendritic cells) and ELISA for cytokine profiling (e.g., CCL20, TGFβ) . To address contradictions, perform dose-response experiments and include CD36 receptor inhibitors (e.g., sulfo-N-succinimidyl oleate) to validate signaling pathways .

Q. What experimental designs are effective for analyzing the interaction of this compound with polymeric matrices in high-performance materials?

- Methodological Answer : Employ a factorial design to test variables such as polymer curing agents (e.g., 4,4-diaminodiphenyl methane vs. sulfone) and curing temperatures . Characterize composite materials using tensile testing, moisture absorption assays, and dielectric spectroscopy. For data reproducibility, replicate experiments across three independent batches and apply ANOVA to assess statistical significance .

Q. How can researchers address discrepancies in reported solubility parameters for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using the Hansen solubility parameter (HSP) framework. Test solvents spanning polar (DMF, DMSO) to non-polar (hexane, toluene) categories. Use UV-Vis spectroscopy or HPLC to quantify solubility limits. Cross-validate results with computational methods like COSMO-RS simulations. Discrepancies may arise from crystalline polymorphs; thus, include X-ray diffraction (XRD) to identify phase variations .

Q. What strategies are recommended for elucidating the environmental degradation pathways of this compound?

- Methodological Answer : Perform accelerated degradation studies under UV light or oxidative conditions (e.g., H₂O₂/Fe²⁺). Analyze degradation products via LC-MS/MS and compare to databases like NIST Chemistry WebBook . Use isotope-labeled analogs (e.g., ¹³C) to trace metabolic pathways in soil or microbial models. For ecological risk assessment, apply OECD guidelines for biodegradability and bioaccumulation testing .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze dose-dependent effects of this compound in biological assays?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) to avoid normality assumptions. Address outliers by repeating experiments and applying Grubbs’ test. In immune studies, Kaplan-Meier survival analysis with log-rank tests effectively compares treatment groups, as shown in Salmonella typhimurium infection models .

Q. What methodologies are critical for reconciling conflicting data on the cytotoxicity of this compound in cell-based assays?

- Methodological Answer : Standardize cell lines (e.g., CMT93 intestinal epithelial cells) and culture conditions (e.g., serum-free media) to reduce variability . Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments). Use multiplex assays (e.g., Luminex) to simultaneously measure cytotoxicity (LDH release) and inflammatory markers (IL-6, IL-12p70) . Conflicting data may stem from differential cell permeability; validate compound uptake via confocal microscopy with fluorescent probes .

Properties

IUPAC Name |

1-cyclohexyl-4-(4-cyclohexylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVNSGCKHZQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301619 | |

| Record name | 4,4'-dicyclohexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81937-29-3 | |

| Record name | NSC144985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-dicyclohexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.